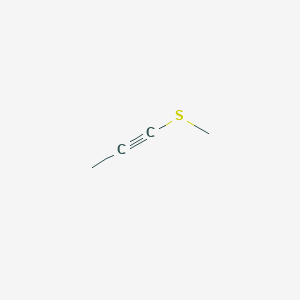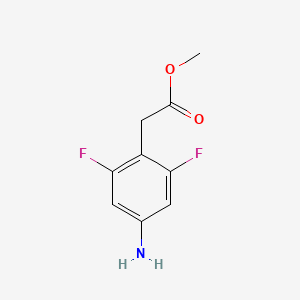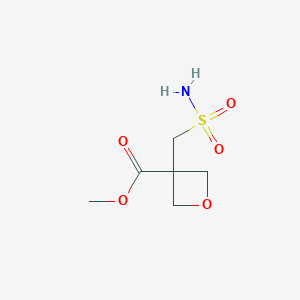
1-Propyne, 1-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylsulfanyl)prop-1-yne, also known as 3-(methylsulfanyl)prop-1-yne, is an organic compound with the molecular formula C4H6S. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is notable for its sulfur-containing functional group, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Methylsulfanyl)prop-1-yne can be synthesized through various methods. One common approach involves the reaction of propargyl bromide with methanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the methanethiol displaces the bromide ion from propargyl bromide, forming 1-(methylsulfanyl)prop-1-yne.
Industrial Production Methods: Industrial production of 1-(methylsulfanyl)prop-1-yne typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Methylsulfanyl)prop-1-yne undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triple bond can be reduced to a double or single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, methanethiol.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted alkynes and alkenes.
Aplicaciones Científicas De Investigación
1-(Methylsulfanyl)prop-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and proteins.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(methylsulfanyl)prop-1-yne involves its interaction with various molecular targets and pathways. The sulfur atom can form strong bonds with metals and other elements, making it a valuable ligand in coordination chemistry. The triple bond allows for versatile reactivity, enabling the compound to participate in a wide range of chemical transformations.
Comparación Con Compuestos Similares
Propyne: A simple alkyne with a triple bond between two carbon atoms.
But-1-yne: Another alkyne with a longer carbon chain.
3-(Methylsulfanyl)but-1-yne: A similar compound with an additional carbon atom in the chain.
Uniqueness: 1-(Methylsulfanyl)prop-1-yne is unique due to its sulfur-containing functional group, which imparts distinct chemical properties and reactivity compared to other alkynes. This makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C4H6S |
|---|---|
Peso molecular |
86.16 g/mol |
Nombre IUPAC |
1-methylsulfanylprop-1-yne |
InChI |
InChI=1S/C4H6S/c1-3-4-5-2/h1-2H3 |
Clave InChI |
FVFHHUSWPZZVQC-UHFFFAOYSA-N |
SMILES canónico |
CC#CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13526488.png)

![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13526513.png)


![1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene](/img/structure/B13526526.png)






![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylicacid](/img/structure/B13526561.png)

